メタクラゼパム

概要

説明

メタクラゼパムは、タリスというブランド名で販売されているベンゾジアゼピン系薬剤です。主に抗不安薬として使用され、不安を軽減するのに役立ちます。 ジアゼパムやブロマゼパムなどの他のベンゾジアゼピン系薬剤とは異なり、メタクラゼパムは鎮静作用や筋弛緩作用が比較的弱いです .

科学的研究の応用

メタクラゼパムは、科学研究においていくつかの応用があります。

化学: ベンゾジアゼピン誘導体の研究における基準化合物として使用されます。

生物学: ベンゾジアゼピンが中枢神経系に与える影響を研究するために使用されます。

医学: 抗不安薬としての有効性と安全性を評価するために、臨床試験で使用されます。

作用機序

メタクラゼパムは、GABA-A受容体における神経伝達物質γ-アミノ酪酸(GABA)の効果を高めることで作用します。これにより、神経細胞への塩化物イオンの流入が増加し、過分極と神経細胞の興奮性の低下をもたらします。 主な分子標的はGABA-A受容体であり、関与する経路はGABA作動性経路です .

生化学分析

Biochemical Properties

Metaclazepam interacts with various enzymes and proteins in the body. The major metabolic pathways of Metaclazepam involve stepwise demethylation of the O-methyl and/or the N-methyl group to O-demethyl-metaclazepam, N-demethyl-metaclazepam, and bis-demethyl-metaclazepam . Further aromatic hydroxylation yields another metabolite .

Cellular Effects

It is known that Metaclazepam has less sedative or muscle relaxant properties than other benzodiazepines , suggesting that it may have specific effects on neuronal cells.

Molecular Mechanism

The molecular mechanism of Metaclazepam involves interactions with the gamma-aminobutyric acid (GABA) receptors in the brain, similar to other benzodiazepines

Metabolic Pathways

Metaclazepam is involved in several metabolic pathways. The major metabolic pathways of Metaclazepam involve stepwise demethylation of the O-methyl and/or the N-methyl group . Further aromatic hydroxylation yields another metabolite .

準備方法

メタクラゼパムは、アシルジアミンとオキシ塩化リンの環化反応によって合成でき、2つの異性体の混合物を生成します。 この混合物は、メタノール中ナトリウムメトキシドを用いて、1-メチル-2-メトキシメチル-5-(2’-クロロフェニル)-2,3-ジヒドロ-1H-1,4-ベンゾジアゼピンに変換されます . 工業生産では、通常、同様の合成経路が採用されますが、より大規模に行われ、純度と一貫性が確保されます。

化学反応解析

メタクラゼパムは、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、酸素の付加または水素の除去を伴います。一般的な試薬には、過マンガン酸カリウムと過酸化水素があります。

還元: この反応は、水素の付加または酸素の除去を伴います。一般的な試薬には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあります。

置換: この反応は、1つの原子または原子団を別の原子または原子団で置き換えることを伴います。一般的な試薬には、ハロゲンとアルキル化剤があります。

これらの反応によって生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によってヒドロキシル化誘導体が生成される場合があり、還元によって脱ハロゲン化生成物が生成される場合があります。

化学反応の分析

Metaclazepam undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehalogenated products.

類似化合物との比較

メタクラゼパムは、ジアゼパム、ブロマゼパム、クロナゼパムなどの他のベンゾジアゼピン系薬剤と似ています。これらの化合物と比較して、鎮静作用や筋弛緩作用が比較的弱いため、特徴的です。 そのため、より選択的な抗不安薬となります .

類似化合物のリスト

- ジアゼパム

- ブロマゼパム

- クロナゼパム

- ロラゼパム

- アルプラゾラム

特性

IUPAC Name |

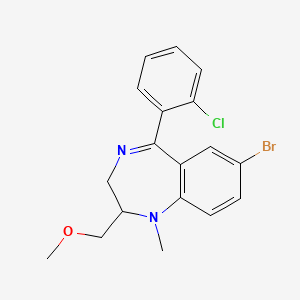

7-bromo-5-(2-chlorophenyl)-2-(methoxymethyl)-1-methyl-2,3-dihydro-1,4-benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrClN2O/c1-22-13(11-23-2)10-21-18(14-5-3-4-6-16(14)20)15-9-12(19)7-8-17(15)22/h3-9,13H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WABYCCJHARSRBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CN=C(C2=C1C=CC(=C2)Br)C3=CC=CC=C3Cl)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40905121 | |

| Record name | 7-Bromo-5-(o-chlorophenyl)-2,3-dihydro-2-(methoxymethyl)-1-methyl-1H-1,4-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40905121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84031-17-4 | |

| Record name | Metaclazepam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84031-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metaclazepam [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084031174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Bromo-5-(o-chlorophenyl)-2,3-dihydro-2-(methoxymethyl)-1-methyl-1H-1,4-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40905121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METACLAZEPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2N2B1303L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Metaclazepam exert its anxiolytic effects?

A1: Metaclazepam, a 1,4-benzodiazepine derivative, exerts its anxiolytic effects primarily by binding to the benzodiazepine site on the GABAA receptor complex in the central nervous system. [] This binding enhances the inhibitory effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain, leading to reduced neuronal excitability and anxiolytic effects. []

Q2: Does Metaclazepam affect other neurotransmitter systems?

A2: While Metaclazepam's primary mechanism involves the GABAergic system, studies in pithed rats and anesthetized cats indicate that it does not demonstrate specific interactions with alpha- or beta-adrenoceptors. []

Q3: What is the molecular formula and weight of Metaclazepam?

A3: Metaclazepam is chemically designated as 7-bromo-5-(2-chlorophenyl)-2,3-dihydro-2-(methoxymethyl)-1H-1,4-benzodiazepine hydrochloride. [] Unfortunately, the provided abstracts do not explicitly state the molecular formula or weight.

Q4: Are there specific analytical methods for Metaclazepam detection and quantification?

A4: Yes, various analytical methods have been developed for Metaclazepam. These include polarographic methods, particularly differential pulse polarography (DPP), which offer high sensitivity for both the pure compound and tablet formulations. [, ] Additionally, liquid chromatography coupled with mass spectrometry (LC/MS) has been employed, enabling simultaneous screening, identification, and quantification of Metaclazepam alongside other benzodiazepines in plasma samples. []

Q5: How does the structure of Metaclazepam contribute to its pharmacological profile?

A5: The 2-methoxymethyl substitution on the 1,4-benzodiazepine ring of Metaclazepam plays a key role in its pharmacological activity. This structural feature contributes to its unique profile, characterized by a higher selectivity for anxiolytic effects compared to other benzodiazepines. []

Q6: What are the primary metabolic pathways of Metaclazepam in humans?

A6: Metaclazepam undergoes metabolism in the liver, with N-desmethylmetaclazepam identified as a major metabolite found in breast milk. [] Additionally, two metabolites possessing a lactam structure have also been detected. []

Q7: How is Metaclazepam absorbed and distributed in the body?

A7: While the provided abstracts do not offer detailed pharmacokinetic parameters, they indicate that oral administration of Metaclazepam leads to absorption and distribution throughout the body, with detectable levels in plasma and breast milk. [] The presence of Metaclazepam and its metabolites in breast milk suggests that caution should be exercised when administering it to lactating women. []

Q8: Has Metaclazepam's efficacy as an anxiolytic been clinically evaluated?

A8: Yes, multiple double-blind, placebo-controlled clinical trials have demonstrated the efficacy of Metaclazepam in treating anxiety disorders. These studies showed significant improvements in anxiety symptoms compared to placebo, as measured by both physician-rated scales (e.g., Hamilton Anxiety Rating Scale) and patient-reported outcomes (e.g., Erlangen Anxiety Scale, Self-Rating Anxiety Scale). [, , , ]

Q9: Does Metaclazepam impact psychomotor performance or cognitive function?

A9: Studies investigating the effects of Metaclazepam on psychomotor performance have found no significant impairments when administered at a 15 mg nocturnal dose. [] This suggests that Metaclazepam, particularly when taken at bedtime, may possess a favorable profile regarding daytime alertness and cognitive function. [, ]

Q10: Does Metaclazepam interact with alcohol?

A11: Concomitant consumption of Metaclazepam and alcohol can lead to an additive effect on psychophysical performance impairment. This means that the combined effects of the two substances are more pronounced than the effects of either substance alone. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。